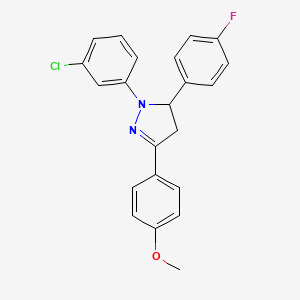![molecular formula C18H20O4 B5090039 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde, also known as MPBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPBA is a derivative of benzaldehyde and has a unique chemical structure that makes it useful in various fields of research.
Wirkmechanismus
The mechanism of action of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde is not fully understood, but it is believed to involve the inhibition of enzymes and the induction of cell death in cancer cells. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been shown to bind to the active site of aldose reductase, thereby inhibiting its activity. In cancer cells, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde induces cell death by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been shown to exhibit several biochemical and physiological effects. It has been found to reduce blood glucose levels in diabetic rats by inhibiting aldose reductase. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has also been shown to induce cell death in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been found to exhibit antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has several advantages for lab experiments, including its potent inhibitory activity against enzymes and its ability to induce cell death in cancer cells. However, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde. One potential direction is to investigate its potential applications in the treatment of diabetic complications. Another direction is to explore its anticancer properties further and to develop it as a potential anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde and to identify any potential side effects or toxicity associated with its use.
In conclusion, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and potent inhibitory activity against enzymes make it useful in various fields of research. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been investigated for its potential applications in the treatment of diabetic complications and as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity associated with its use.
Synthesemethoden
The synthesis of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde involves the reaction of 2-bromobenzaldehyde with 2-methoxy-4-methylphenol in the presence of potassium carbonate and tetrabutylammonium bromide. The reaction takes place in dimethylformamide at a temperature of 80°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against several enzymes, including aldose reductase, which is involved in the development of diabetic complications. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has also been investigated for its anticancer properties, as it has been found to induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-14-8-9-17(18(12-14)20-2)22-11-5-10-21-16-7-4-3-6-15(16)13-19/h3-4,6-9,12-13H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFOTMJEPUFMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-3-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5089957.png)
![N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B5089965.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5089968.png)

![N~1~-(tert-butyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5089980.png)
![[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5089991.png)
![3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5089999.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5090004.png)
![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5090017.png)
![2-[5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5090028.png)

![N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5090046.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5090060.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5090062.png)